molecular formula C8H15NO3 B13104454 (R)-Ethyl 2-acetamidobutanoate

(R)-Ethyl 2-acetamidobutanoate

Cat. No.: B13104454
M. Wt: 173.21 g/mol
InChI Key: BCHLEBVLGROTNV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Ethyl 2-acetamidobutanoate is a chiral compound with the molecular formula C8H15NO3. It is an ester derivative of 2-acetamidobutanoic acid and is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-acetamidobutanoate typically involves the esterification of ®-2-acetamidobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 2-acetamidobutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-acetamidobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield ®-2-acetamidobutanoic acid and ethanol.

    Reduction: Reduction of the ester group can produce the corresponding alcohol.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: ®-2-acetamidobutanoic acid and ethanol.

    Reduction: ®-2-acetamidobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Ethyl 2-acetamidobutanoate is utilized in several scientific research areas:

    Chemistry: As a chiral building block in the synthesis of complex molecules.

    Biology: In studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-acetamidobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active ®-2-acetamidobutanoic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-acetamidobutanoate
  • tert-Butyl 2-acetamidobutanoate

Uniqueness

®-Ethyl 2-acetamidobutanoate is unique due to its specific chiral configuration and the presence of the ethyl ester group, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl (2R)-2-acetamidobutanoate

InChI

InChI=1S/C8H15NO3/c1-4-7(9-6(3)10)8(11)12-5-2/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1

InChI Key

BCHLEBVLGROTNV-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C(=O)OCC)NC(=O)C

Canonical SMILES

CCC(C(=O)OCC)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.